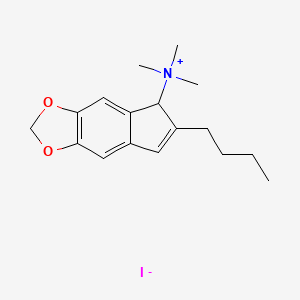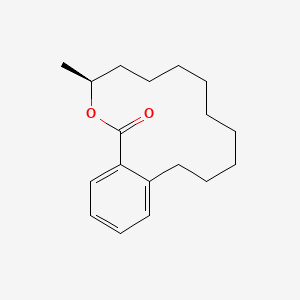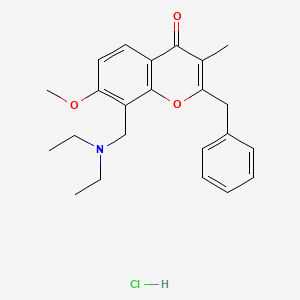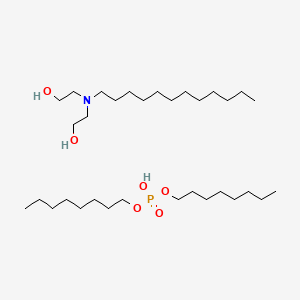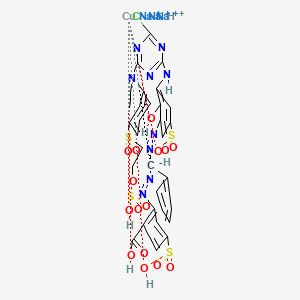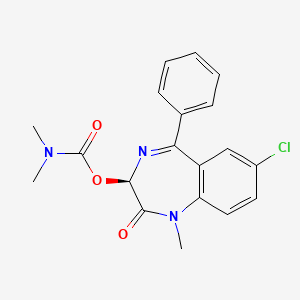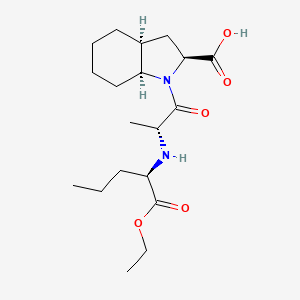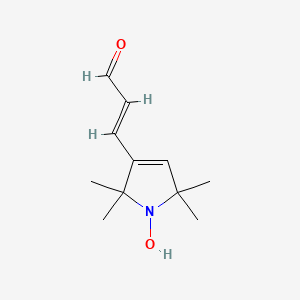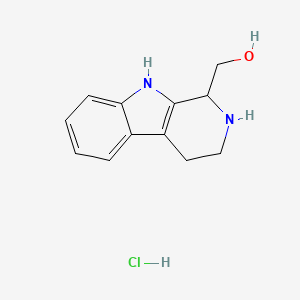
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole-1-methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride is a chemical compound belonging to the class of β-carboline alkaloids. These compounds are known for their diverse biological activities, including potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride typically involves the hydroxymethylation of 1,2,3,4-tetrahydronorharmane. This process can be achieved through the reaction of 1,2,3,4-tetrahydronorharmane with formaldehyde under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale hydroxymethylation reactions in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction conditions and improve the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a monoamine oxidase inhibitor.
Medicine: Investigated for its potential therapeutic applications, such as antidepressant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride involves its interaction with various molecular targets. As a monoamine oxidase inhibitor, it can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine. This action is believed to contribute to its antidepressant effects. Additionally, its potential anticancer activity may involve the inhibition of specific signaling pathways and the induction of apoptosis in cancer cells.
類似化合物との比較
Norharmane: A β-carboline alkaloid with similar biological activities.
Harmane: Another β-carboline alkaloid known for its psychoactive properties.
Tetrahydronorharmane: The parent compound without the hydroxymethyl group.
Uniqueness: 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride is unique due to the presence of the hydroxymethyl group, which can enhance its solubility and reactivity. This modification can also influence its biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
95750-53-1 |
|---|---|
分子式 |
C12H15ClN2O |
分子量 |
238.71 g/mol |
IUPAC名 |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12;/h1-4,11,13-15H,5-7H2;1H |
InChIキー |
SXADYMDCEMGUQK-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





